molecular formula C22H20N4O2S B2894536 2-{[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-1-(4-methoxyphenyl)ethan-1-one CAS No. 893930-83-1

2-{[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-1-(4-methoxyphenyl)ethan-1-one

Cat. No.: B2894536
CAS No.: 893930-83-1
M. Wt: 404.49
InChI Key: TXXCNMSQMHDUSE-UHFFFAOYSA-N
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Description

2-{[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-1-(4-methoxyphenyl)ethan-1-one is a complex organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The unique structure of this compound, which includes a pyrazolo[3,4-d]pyrimidine core, makes it a valuable target for research in medicinal chemistry.

Biochemical Analysis

Preparation Methods

The synthesis of 2-{[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-1-(4-methoxyphenyl)ethan-1-one involves multiple steps One common method includes the condensation of appropriate starting materials under controlled conditionsThe reaction conditions often involve the use of catalysts and solvents to facilitate the formation of the desired product .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of alcohols or amines .

Scientific Research Applications

2-{[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-1-(4-methoxyphenyl)ethan-1-one has been studied for its potential applications in various fields. In medicinal chemistry, it has shown promise as an inhibitor of certain enzymes, making it a potential candidate for cancer treatment. Its unique structure allows it to interact with specific molecular targets, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells . Additionally, this compound has been explored for its antimicrobial and antiviral properties, further highlighting its versatility in scientific research .

Comparison with Similar Compounds

Compared to other pyrazolo[3,4-d]pyrimidine derivatives, 2-{[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-1-(4-methoxyphenyl)ethan-1-one stands out due to its unique combination of functional groups. Similar compounds include other pyrazolo[3,4-d]pyrimidine derivatives with different substituents, such as 1-(4-imino-1,2,3-triazol-1-yl)pyrazolo[3,4-d]pyrimidines and 1-(4-amino-3-(3-fluoro-4-methoxyphenyl)pyrazolo[3,4-d]pyrimidines

Properties

IUPAC Name

2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-1-(4-methoxyphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O2S/c1-14-4-9-19(15(2)10-14)26-21-18(11-25-26)22(24-13-23-21)29-12-20(27)16-5-7-17(28-3)8-6-16/h4-11,13H,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXXCNMSQMHDUSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C3=C(C=N2)C(=NC=N3)SCC(=O)C4=CC=C(C=C4)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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